molecular formula C11H18N4O B1462738 1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 1154264-01-3

1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No. B1462738
M. Wt: 222.29 g/mol
InChI Key: MPDJGZWKQXXHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of pyrazole derivatives, showcasing the importance of these compounds in developing new materials with potential applications in various fields. For instance, Sid et al. (2013) demonstrated the synthesis and antimicrobial evaluation of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives, highlighting their significant to moderate antimicrobial activity (Sid et al., 2013). This suggests the relevance of such compounds in antimicrobial research.

Antimicrobial and Anticancer Activities

Research on pyrazole derivatives also extends to antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives with potent antimicrobial and anticancer properties, suggesting the therapeutic potential of these compounds (Hafez et al., 2016). Such studies indicate the versatility of pyrazole derivatives in drug development.

Application in Imaging and Diagnostics

Wang et al. (2018) reported on the synthesis of a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, showcasing the application of similar compounds in biomedical imaging and diagnostics (Wang et al., 2018). This underscores the potential of pyrazole derivatives in developing tools for medical research and diagnostics.

Molecular Modeling and Computational Studies

Prabakaran et al. (2021) conducted catalytic synthesis, ADMET, QSAR, and molecular modeling studies of novel chalcone derivatives, demonstrating the application of computational methods in evaluating and predicting the properties of such compounds (Prabakaran et al., 2021). This highlights the importance of theoretical and computational approaches in the design and development of new chemical entities.

Safety And Hazards

There’s no specific information available on the safety and hazards associated with this compound.


Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources.


properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-9(15-6-2-5-13-15)11(16)14-7-3-10(12)4-8-14/h2,5-6,9-10H,3-4,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDJGZWKQXXHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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